Methyl 2-hydroxytricosanoate
Overview
Description
2-hydroxy Tricosanoic Acid methyl ester is a hydroxylated fatty acid methyl ester. It is a derivative of tricosanoic acid, which is a long-chain fatty acid. This compound has been identified in various natural sources, including ripe and unripe strawberry homogenates, sea sponges, and sediment samples
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy Tricosanoic Acid methyl ester typically involves the esterification of 2-hydroxy tricosanoic acid with methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of 2-hydroxy Tricosanoic Acid methyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy Tricosanoic Acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-keto tricosanoic acid methyl ester or 2-carboxy tricosanoic acid methyl ester.
Reduction: Formation of 2-hydroxy tricosanol.
Substitution: Formation of various substituted tricosanoic acid methyl esters.
Scientific Research Applications
2-hydroxy Tricosanoic Acid methyl ester has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Medicine: Its inhibitory effects on enzymes suggest potential therapeutic applications in treating diseases related to these enzymes.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 2-hydroxy Tricosanoic Acid methyl ester involves its interaction with specific enzymes. It inhibits protein tyrosine phosphatase 1B and α-glucosidase by binding to their active sites, thereby preventing their normal function . This inhibition can modulate various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tricosanoic Acid methyl ester: The non-hydroxylated form of the compound.
2-hydroxy Behenic Acid methyl ester: A similar hydroxylated fatty acid methyl ester with a shorter carbon chain.
2-hydroxy Lignoceric Acid methyl ester: Another hydroxylated fatty acid methyl ester with a longer carbon chain.
Uniqueness
2-hydroxy Tricosanoic Acid methyl ester is unique due to its specific carbon chain length and hydroxylation pattern. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-hydroxytricosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDOLGNPMWRXBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.